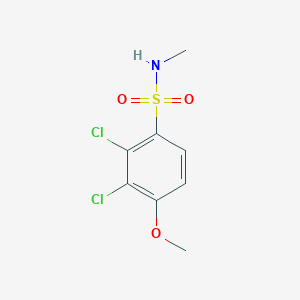

![molecular formula C20H23Cl2N3O3S B296837 N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide, also known as TAK-063, is a novel drug candidate that has gained attention for its potential use in treating various psychiatric disorders. TAK-063 belongs to a class of drugs called phosphodiesterase 10A (PDE10A) inhibitors, which are designed to modulate the activity of the PDE10A enzyme in the brain.

Wirkmechanismus

The mechanism of action of N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide involves the modulation of the PDE10A enzyme in the brain. PDE10A is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain. By inhibiting the activity of PDE10A, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide increases the levels of cAMP and cGMP, which can lead to improved neuronal function and communication.

Biochemical and Physiological Effects

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In animal models, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to increase the levels of cAMP and cGMP in the brain, which can lead to improved neuronal function and communication. N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has also been shown to increase the levels of dopamine and acetylcholine in the brain, which are important neurotransmitters involved in cognitive function and reward processing.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has several advantages for use in lab experiments. It has a high degree of selectivity for the PDE10A enzyme, which reduces the risk of off-target effects. N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are some limitations to using N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide in lab experiments. One limitation is that it has a relatively low potency compared to other PDE10A inhibitors, which may limit its effectiveness in certain applications. Additionally, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Zukünftige Richtungen

There are several future directions for research on N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide. One direction is to further explore its potential use in treating psychiatric disorders, including schizophrenia, depression, and substance abuse. Another direction is to investigate its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems, which are also involved in cognitive function and psychiatric disorders. Additionally, future research could focus on developing more potent and selective PDE10A inhibitors based on the structure of N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide.

Synthesemethoden

The synthesis of N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide involves a multi-step process that starts with the reaction of 3-chloro-2-methylphenol with 2-chloroethylmethanesulfonate to form the intermediate 3-chloro-2-methylphenylmethanesulfonate. This intermediate is then reacted with 1-(3-chlorophenyl)piperazine and 2-oxoethylchloride to form the final product, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide. The synthesis of N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been optimized to produce high yields and purity, making it suitable for further research and development.

Wissenschaftliche Forschungsanwendungen

N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been extensively studied in preclinical models and has shown promising results in treating various psychiatric disorders, including schizophrenia, depression, and substance abuse. In animal studies, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to improve cognitive function and reduce the symptoms of schizophrenia. N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has also been shown to have antidepressant effects in animal models of depression. Additionally, N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide has been shown to reduce drug-seeking behavior in animal models of substance abuse.

Eigenschaften

Molekularformel |

C20H23Cl2N3O3S |

|---|---|

Molekulargewicht |

456.4 g/mol |

IUPAC-Name |

N-(3-chloro-2-methylphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |

InChI |

InChI=1S/C20H23Cl2N3O3S/c1-15-18(22)7-4-8-19(15)25(29(2,27)28)14-20(26)24-11-9-23(10-12-24)17-6-3-5-16(21)13-17/h3-8,13H,9-12,14H2,1-2H3 |

InChI-Schlüssel |

DPQOQEHJXXYXQJ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=C1Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C |

Kanonische SMILES |

CC1=C(C=CC=C1Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(4-methylphenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-propylacetamide](/img/structure/B296754.png)

![N-(2-chlorobenzyl)-2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296760.png)

![N-[1,1'-biphenyl]-2-yl-2-[2,5-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296761.png)

![N-{4-[(4-bromoanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296762.png)

![2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296763.png)

![N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296765.png)

![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296766.png)

![N-[1,1'-biphenyl]-2-yl-2-[2,3-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B296768.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296769.png)

![3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B296771.png)

![2-benzyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B296773.png)

![N-(sec-butyl)-2-[({[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetyl)amino]benzamide](/img/structure/B296775.png)

![N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B296777.png)